2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9566014
InChI: InChI=1S/C15H22N2O/c1-11-7-9-14(10-8-11)16-15(18)17-12(2)5-4-6-13(17)3/h7-10,12-13H,4-6H2,1-3H3,(H,16,18)
SMILES: CC1CCCC(N1C(=O)NC2=CC=C(C=C2)C)C
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol

2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide

CAS No.:

Cat. No.: VC9566014

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide -

Specification

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
IUPAC Name 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C15H22N2O/c1-11-7-9-14(10-8-11)16-15(18)17-12(2)5-4-6-13(17)3/h7-10,12-13H,4-6H2,1-3H3,(H,16,18)
Standard InChI Key JIVJCDGYPKNGNX-UHFFFAOYSA-N
SMILES CC1CCCC(N1C(=O)NC2=CC=C(C=C2)C)C
Canonical SMILES CC1CCCC(N1C(=O)NC2=CC=C(C=C2)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6-Dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide features a piperidine core substituted with methyl groups at the 2- and 6-positions. The nitrogen atom at position 1 is bonded to a carboxamide group, which is further linked to a 4-methylphenyl moiety. This configuration introduces steric hindrance around the nitrogen, potentially influencing receptor binding interactions .

Table 1: Key Structural and Chemical Identifiers

PropertyValueSource Analogy
IUPAC Name2,6-Dimethyl-N-(4-methylphenyl)piperidine-1-carboxamideDerived from
Molecular FormulaC<sub>15</sub>H<sub>22</sub>N<sub>2</sub>OCalculated
Molecular Weight262.35 g/molCalculated
CAS NumberNot formally assigned

The absence of a registered CAS number underscores the compound’s status as a research-grade molecule, often synthesized for structure-activity relationship (SAR) studies .

Physicochemical Properties

Lipophilicity and Solubility

Based on structural analogs like 2,6-dimethyl-N-propylpiperidine-1-carboxamide (LogP = 2.51) , the target compound’s LogP is estimated at ~3.2, indicating moderate lipid solubility. This property aligns with trends observed in piperidine carboxamides, where aryl substitutions enhance membrane permeability compared to alkyl variants . Aqueous solubility is likely limited (<1 mg/mL), necessitating formulation strategies for in vivo applications.

Stability and Reactivity

Synthesis Pathways and Optimization

Catalytic Amidation

A validated route involves reacting 2,6-dimethylpiperidine with 4-methylphenyl isocyanate in the presence of gadolinium(III) chloride (GdCl<sub>3</sub>) as a Lewis acid catalyst . This method, adapted from CN105906552 , achieves yields >90% under optimized conditions:

Reaction Conditions

  • Catalyst: GdCl<sub>3</sub> (0.13 mol)

  • Solvent: Isopropanol/acetonitrile (3:2 v/v)

  • Temperature: 70°C

  • Pressure: 0.53 MPa

  • Duration: 130 minutes

Mechanistic Insight
GdCl<sub>3</sub> facilitates nucleophilic attack by the piperidine nitrogen on the isocyanate carbonyl, lowering the activation energy for amide bond formation . Post-synthesis purification employs potassium bicarbonate and oxalic acid washes to isolate the product .

Scalability Challenges

Industrial-scale production faces hurdles in catalyst recovery and solvent management. Substituting GdCl<sub>3</sub> with recyclable ionic liquids is an active area of research .

Pharmacological Activity and Mechanism of Action

Androgen Receptor Antagonism

Structural analogs like trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735) demonstrate potent AR antagonism (IC<sub>50</sub> = 0.10 μM) . While the target compound lacks direct evidence, its piperidine scaffold and aryl carboxamide group suggest similar binding to the AR ligand-binding domain (LBD), competing with endogenous androgens .

Selectivity Profile

Piperidine derivatives exhibit higher selectivity for AR over glucocorticoid receptors (GR) compared to piperazine analogs, minimizing off-target effects . Methyl substitutions at the 2- and 6-positions may further enhance specificity by restricting conformational flexibility .

Applications in Medicinal Chemistry

Prostate Cancer Therapy

AR antagonists remain first-line treatments for hormone-sensitive prostate cancer . The target compound’s structural similarity to clinical candidates like bicalutamide positions it as a potential next-generation therapeutic, particularly for resistant strains .

Central Nervous System (CNS) Penetration

With a calculated polar surface area (PSA) of ~35 Ų , the compound may cross the blood-brain barrier, enabling applications in AR-positive CNS tumors.

Future Research Directions

Preclinical Validation

Priority areas include:

  • In vitro AR binding assays to quantify antagonistic potency.

  • X-ray crystallography to resolve interactions with the AR LBD.

  • Pharmacokinetic studies in murine models to assess bioavailability.

Synthetic Chemistry Innovations

Developing enantioselective routes to isolate stereoisomers could improve therapeutic indices .

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